molecular formula C17H11NO8 B117550 Aristolochic acid E CAS No. 107259-48-3

Aristolochic acid E

Cat. No. B117550
CAS RN: 107259-48-3
M. Wt: 357.3 g/mol
InChI Key: ZRCMNWRTDNPVFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize AAs I-IV and several other related compounds .


Molecular Structure Analysis

Aristolochic acid analogues (AAAs) were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .


Chemical Reactions Analysis

A method for rapid characterization of AAAs in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .


Physical And Chemical Properties Analysis

Aristolochic acids are slightly soluble in water . They have a molar mass of 341.275 g·mol−1 and appear as a yellow powder . Their melting point ranges from 260 to 265 °C .

Scientific Research Applications

Traditional Medicine

Aristolochic acids, including Aristolochic acid E, are components of many traditional medicines that have been used for thousands of years, particularly in Asian countries . They are found in Aristolochia plants which have been used since ancient times in traditional herbal medicines .

Antitumor Efficacy

The study of the antitumor efficacy of aristolochic acids is of value . They have been reported to have antitumor effects . This makes them a potential candidate for cancer treatment research.

Immune Activity

The immune activity of aristolochic acids should be explored further . This could lead to potential applications in immunotherapy and the treatment of immune-related diseases.

Discovery of Naturally Occurring Aristolochic Acids

Researchers should perform a thorough overview of the discovery of naturally occurring aristolochic acids . Understanding the natural occurrence and distribution of these compounds could have implications for environmental and ecological studies.

Correlation with Various Cancers

More efforts should be directed toward exploring the correlation between aristolochic acid mutational signature and various cancers . For instance, a specific mutational signature of AA exposure has been exhibited in whole exome sequencing of hepatocellular carcinomas .

Analytical Chemistry

Further efforts should be devoted to the research and review work related to analytical chemistry . This could involve developing new methods for detecting and quantifying Aristolochic acid E in various samples.

Nephrotoxicity and Kidney Disease

Aristolochic acid (AA) is a group 1 carcinogen that can cause nephrotoxicity and upper urinary tract urothelial cell carcinoma (UTUC) . Developing biomarkers, obtained by noninvasive procedures, that can be used to screen for persons at risk of developing AA-induced cancer and kidney disease is an important area of research .

Genomic Studies

Genome-wide mutational signatures of Aristolochic Acid and its application as a screening tool is another significant area of research . This could help in understanding the mutational effects of environmental carcinogens on the human genome, which is a cornerstone of cancer prevention research.

Mechanism of Action

Target of Action

Aristolochic acids (AAs), including Aristolochic acid E, are a group of toxins commonly present in the plants of genus Aristolochia and Asarum . The primary targets of Aristolochic acid E are the kidneys , specifically the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .

Mode of Action

Aristolochic acid E interacts with its targets, causing necrotic and apoptotic cell death exclusively in the proximal tubule . The carcinogenic effects of aristolochic acids are thought to be a result of mutation of the tumor suppressor gene TP53 , which seems to be unique to aristolochic acid-associated carcinogenesis .

Biochemical Pathways

Aristolochic acid E affects multiple biochemical pathways. In hepatocytes, it activates NF-κB and STAT3 signaling pathways , which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), it activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Pharmacokinetics

The pharmacokinetics of Aristolochic acid E involves rapid absorption and elimination, fitting into a two-compartmental open model . The elimination of Aristolochic acid E has a relationship with the dosage, with the low dose group eliminating more quickly than the high dose group .

Result of Action

The result of Aristolochic acid E’s action is severe nephrotoxicity and carcinogenicity. It can cause end-stage renal failure associated with urothelial carcinoma . The progressive lesions and mutational events initiated by Aristolochic acid E are irreversible .

Action Environment

The action of Aristolochic acid E can be influenced by environmental factors. Chronic environmental exposure to aristolochic acid due to environmental/dietary contamination has been reported . Moreover, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk .

Safety and Hazards

Aristolochic acids are highly toxic . They are suspected of causing the severe kidney disease Balkan endemic nephropathy (BEN) that is widespread in the Balkan Peninsula of Europe . Aristolochic acids are considered to be one of the most potent carcinogens, especially AA-I and AA-II .

Future Directions

Five pertinent suggestions for future research into aristolochic acid are offered :

  • Further efforts should be devoted to the research and review work related to analytical chemistry .

properties

IUPAC Name

8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMNWRTDNPVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147983
Record name Aristolochic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolochic acid E

CAS RN

107259-48-3
Record name Aristolochic acid E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of aristolochic acid E and where was it discovered?

A1: Aristolochic acid E is a naturally occurring phenanthrene compound characterized by the presence of a nitro group. It was first isolated from the roots of the Aristolochia contorta Bunge plant. [, ] Its structure is defined as 7-methoxy-8-hydroxy-aristolochic acid. []

Q2: Apart from aristolochic acid E, what other compounds were found in the Aristolochia contorta Bunge plant?

A2: In addition to aristolochic acid E, researchers identified five other compounds within the Aristolochia contorta Bunge plant: allantoin, aristolochic acid A, magnoflorine, β-sitosterol, and daucosterol. []

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